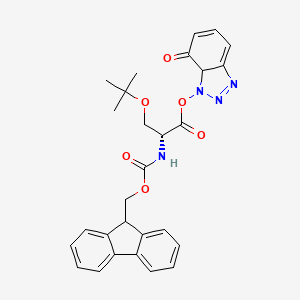

Fmoc-D-Ser(tBu)-ODhbt

説明

Structure

3D Structure

特性

CAS番号 |

201210-27-7 |

|---|---|

分子式 |

C29H28N4O6 |

分子量 |

528.57 |

製品の起源 |

United States |

The ODhbt Active Ester Strategy: A Deep Dive into the Mechanism of Action of Fmoc-D-Ser(tBu)-ODhbt in SPPS

Abstract

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the efficient and stereochemically pure incorporation of every amino acid is paramount. Sterically hindered residues, such as the tert-butyl-protected serine (Ser(tBu)), present unique challenges, often leading to sluggish coupling reactions and an increased risk of racemization. This technical guide provides an in-depth analysis of the mechanism, advantages, and practical application of Fmoc-D-Ser(tBu)-ODhbt, a pre-activated ester designed to overcome these hurdles. We will explore the fundamental principles of active ester chemistry, the specific role of the 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (Dhbt) leaving group, and the strategic advantages of employing a pre-activated approach to preserve the chiral integrity of sensitive amino acids. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their peptide synthesis workflows.

Introduction: The Challenge of Difficult Couplings in SPPS

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, has become the cornerstone of modern peptide chemistry. The most prevalent strategy, Fmoc/tBu chemistry, relies on a cyclical process of Nα-Fmoc deprotection and subsequent coupling of the next Fmoc-protected amino acid.[1] While conceptually straightforward, the efficiency of the coupling step—the formation of an amide bond—is highly dependent on the nature of the incoming amino acid and the growing peptide sequence.

The core of the coupling reaction is the activation of the amino acid's carboxyl group, rendering it sufficiently electrophilic to react with the nucleophilic N-terminal amine of the resin-bound peptide.[2] Standard in-situ activation methods, which involve mixing the amino acid with a coupling reagent (e.g., a carbodiimide or an onium salt) and an additive directly in the reaction vessel, are highly effective for many standard amino acids.[1][3]

However, for sterically demanding amino acids like Fmoc-D-Ser(tBu)-OH, or for residues particularly prone to racemization such as Cysteine and Histidine, in-situ activation presents two significant risks:

-

Incomplete Coupling: The bulky tert-butyl (tBu) side-chain protecting group can sterically hinder the approach of the activated amino acid to the N-terminus of the peptide, slowing down the reaction rate and potentially leading to incomplete coupling.[4]

-

Racemization: The activation process, particularly in the presence of a base, increases the acidity of the α-proton of the amino acid.[5] Abstraction of this proton can lead to the formation of a planar enolate intermediate, resulting in a loss of stereochemical integrity (epimerization).[3][6] Fmoc-protected amino acids are known to be susceptible to this base-catalyzed racemization during the coupling step.[1]

To circumvent these issues, the use of pre-formed, stable, and highly reactive active esters has emerged as a superior strategy.[4][7] These molecules are synthesized and purified beforehand, ensuring that a well-defined, highly reactive species is introduced into the coupling reaction, thereby avoiding the complexities and potential side reactions of in-situ activation.[8] Fmoc-D-Ser(tBu)-ODhbt is a prime example of such a reagent, leveraging the unique properties of the ODhbt ester to ensure efficient and high-fidelity incorporation of the D-Ser(tBu) residue.

The Principle of Active Esters in Peptide Synthesis

The fundamental concept behind an active ester is to convert the poor leaving group of a carboxylic acid (⁻OH) into a much better, electron-withdrawing leaving group (⁻OX). This enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the peptide's N-terminal amine.

Figure 1: General workflow for active ester-mediated peptide coupling.

The choice of the leaving group (HOX) is critical. An ideal leaving group should be:

-

Highly Electron-Withdrawing: To maximize the reactivity of the ester.

-

Stable: To allow for the isolation and storage of the active ester.

-

A Good Leaving Group: To readily depart during the aminolysis reaction.

-

Non-reactive and Easily Removed: The released by-product (HOX) should not cause side reactions and should be easily washed away.

Commonly used leaving groups include N-Hydroxysuccinimide (HOSu), Pentafluorophenol (Pfp), and various benzotriazole derivatives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt or Dhbt-OH).[2] ODhbt esters, derived from Dhbt-OH, are known to be among the more reactive species.[2]

The Mechanism of Action of Fmoc-D-Ser(tBu)-ODhbt

The use of Fmoc-D-Ser(tBu)-ODhbt simplifies the coupling process into a single, clean step: the aminolysis of the pre-formed active ester by the resin-bound peptide.

The Coupling Reaction: Direct Aminolysis

Once the Nα-Fmoc group of the terminal amino acid on the resin has been removed (typically with piperidine) and the resin has been thoroughly washed, the free amine is ready for coupling. A solution of Fmoc-D-Ser(tBu)-ODhbt in a suitable solvent like N,N-Dimethylformamide (DMF) is added to the reaction vessel.

The reaction proceeds via a direct nucleophilic acyl substitution mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N-terminal amine attacks the highly electrophilic carbonyl carbon of the ODhbt ester.

-

Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.

-

Collapse and Amide Bond Formation: The intermediate collapses, reforming the carbonyl double bond and expelling the stable Dhbt-O⁻ anion as the leaving group. This results in the formation of the desired peptide bond.

-

Proton Transfer: The released Dhbt-O⁻ anion, or another weak base in the system, abstracts a proton from the newly formed, positively charged amide nitrogen, yielding the neutral coupled peptide and the Dhbt-OH by-product.

Figure 2: Mechanism of Fmoc-D-Ser(tBu)-ODhbt coupling.

The Critical Role of the Dhbt-OH Leaving Group

The efficacy of Fmoc-D-Ser(tBu)-ODhbt is intrinsically linked to the properties of the 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (Dhbt) moiety.

-

High Reactivity: The oxo-benzotriazinyl structure is highly electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon it is attached to. This makes ODhbt esters more reactive than their HOBt-based counterparts, leading to faster and more efficient coupling reactions.[2]

-

Minimized Racemization: The primary advantage of using a pre-formed active ester is the spatial and temporal separation of the activation and coupling steps. The amino acid is activated to the ODhbt ester under controlled conditions before it is exposed to the resin-bound peptide and the basic environment of the coupling reaction. This minimizes the time the activated amino acid is exposed to conditions that could cause base-catalyzed racemization.[1] DEPBT, a coupling reagent that generates ODhbt esters in situ, is noted for its remarkable resistance to racemization, highlighting the inherent stability provided by the Dhbt core structure.[9]

-

Spectrophotometric Monitoring: A unique feature of the Dhbt-OH by-product is that its release can be monitored in real-time by UV spectrophotometry.[2] As the coupling reaction proceeds, the concentration of the released yellow-colored Dhbt anion increases. This allows for quantitative monitoring of the reaction progress, ensuring that the coupling has gone to completion before proceeding to the next cycle. This is a significant advantage for process optimization and automation.

Comparative Advantages and Data

The selection of a coupling strategy is a critical decision in peptide synthesis. The use of a pre-activated ester like Fmoc-D-Ser(tBu)-ODhbt offers distinct advantages over traditional in-situ methods, particularly for challenging residues.

| Feature | Fmoc-D-Ser(tBu)-ODhbt (Pre-activated) | In-Situ Activation (e.g., HBTU/DIPEA) |

| Reagent Purity | High. The active ester is isolated and purified.[8] | Variable. Activation occurs in a mixture. |

| Risk of Racemization | Minimized. Activation is separate from coupling.[4][9] | Higher. Base is present during activation.[1] |

| Side Reactions | Reduced. Avoids by-products from coupling reagents. | Possible guanidinylation of N-terminus by onium salts.[5] |

| Coupling Speed | High, due to the high reactivity of the ODhbt ester.[2] | Generally high, but can be sluggish for hindered amino acids. |

| Process Control | Excellent. Well-defined reactant; allows for spectrophotometric monitoring.[2] | Good, but relies on indirect tests (e.g., Kaiser test). |

| Convenience | High. Ready-to-use reagent simplifies the workflow. | Requires pre-mixing/pre-activation steps. |

Table 1: Comparison of Pre-activated ODhbt Ester vs. In-Situ Activation Methods.

Experimental Protocol: Coupling of Fmoc-D-Ser(tBu)-ODhbt

The following is a generalized protocol for the manual solid-phase coupling of Fmoc-D-Ser(tBu)-ODhbt. Equivalents are based on the initial loading of the resin.

Reagents and Materials

-

Peptide-resin with a free N-terminal amine

-

Fmoc-D-Ser(tBu)-ODhbt

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), for washing (optional)

-

20% (v/v) Piperidine in DMF (for deprotection prior to this step)

-

Reaction vessel with filtration

-

Shaker or agitator

Step-by-Step Methodology

A. Resin Preparation (Pre-coupling)

-

Fmoc Deprotection: If not already done, deprotect the N-terminal Fmoc group of the peptide-resin using 20% piperidine in DMF. A typical procedure involves two treatments: one for 3 minutes and a second for 10-15 minutes.

-

Washing: After deprotection, wash the resin thoroughly to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. Perform a sequence of washes (e.g., 5 x DMF, 3 x DCM, 3 x DMF). Each wash should be for 1 minute with agitation.

-

Confirmation of Free Amine: Perform a qualitative test (e.g., Kaiser test or TNBS test) on a small sample of resin beads to confirm the presence of the free primary amine. The test should be positive (e.g., blue for Kaiser test).

B. Coupling Reaction

-

Reagent Solution: In a separate vial, dissolve Fmoc-D-Ser(tBu)-ODhbt (1.5 to 3.0 equivalents) in DMF (approximately 10 mL per gram of resin). Ensure the reagent is fully dissolved.

-

Addition to Resin: Add the Fmoc-D-Ser(tBu)-ODhbt solution to the washed and drained peptide-resin in the reaction vessel.

-

Agitation: Agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours. For difficult couplings, the time may be extended or gentle heating may be applied.

-

Monitoring (Optional): If equipment is available, the reaction can be monitored by measuring the UV absorbance of the solution at the characteristic wavelength for the released Dhbt anion to determine the reaction endpoint.

C. Post-Coupling

-

Washing: Once the coupling is complete, drain the reaction solution from the vessel. Wash the resin thoroughly to remove excess active ester and the Dhbt-OH by-product. A typical wash sequence is 5 x DMF.

-

Confirmation of Complete Coupling: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. The test should be negative (e.g., colorless/yellow beads), indicating the absence of free primary amines and thus a complete coupling.

-

Capping (Optional): If the coupling is found to be incomplete, any unreacted N-terminal amines can be irreversibly capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences in the final product.

-

Proceed to Next Cycle: The resin is now ready for the Fmoc deprotection of the newly added D-Ser(tBu) residue, initiating the next cycle of the synthesis.

Figure 3: Experimental workflow for a single coupling cycle.

Conclusion

The use of pre-activated amino acid esters, exemplified by Fmoc-D-Ser(tBu)-ODhbt, represents a sophisticated and highly effective strategy in modern Solid-Phase Peptide Synthesis. By separating the activation and coupling steps, this approach directly addresses the critical challenges of racemization and incomplete reactions often associated with sterically hindered or sensitive amino acids. The high reactivity imparted by the electron-withdrawing Dhbt leaving group ensures efficient and rapid amide bond formation, while the pre-formed nature of the reagent guarantees high purity and minimizes side reactions. The added benefit of potential real-time spectrophotometric monitoring provides an enhanced level of process control. For researchers aiming to synthesize complex peptides with high fidelity, the adoption of the ODhbt active ester strategy is a powerful tool for achieving superior purity, yield, and stereochemical integrity.

References

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- BenchChem. (2025, November 18). A Head-to-Head Comparison of HODHBt and Other Benzotriazoles in Peptide Synthesis.

-

Bodanszky, M., & Bednarek, M. A. (1989). Active Esters in Solid-Phase Peptide Synthesis. Journal of Protein Chemistry, 8(4), 461-469. [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole: An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Hudson, D. (1990). Methodological implications of simultaneous solid-phase peptide synthesis: a comparison of active esters. Peptide Research, 3(1), 51-5.

-

König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid und 3-Hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazin. Chemische Berichte, 103(7), 2034-2040. [Link]

- Li, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.

- Mamos, P., & Sarantakis, D. (1990). Active esters for solid phase peptide synthesis. EP0401797A1.

- Organic Chemistry Frontiers. (n.d.). Active ester-based peptide bond formation and its application in peptide synthesis. RSC Publishing.

- BenchChem. (n.d.). Application Notes and Protocols: Pentafluorophenyl Chloroformate in Solid-Phase Peptide Synthesis (SPPS).

- Vapourtec. (2023, March 9). Solid-phase peptide synthesis.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- PubChem. (n.d.). Fmoc-Ser(tBu)-ODhbt.

- Horikawa, M., et al. (1998). Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols. Chemical & Pharmaceutical Bulletin, 46(7), 1063-1067.

Sources

- 1. chempep.com [chempep.com]

- 2. bachem.com [bachem.com]

- 3. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP0401797A1 - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Fmoc-D-Ser(tBu)-ODhbt CAS number and molecular weight

Title: Advanced Solid-Phase Peptide Synthesis (SPPS): The Mechanistic Role and Applications of Fmoc-D-Ser(tBu)-ODhbt

Executive Summary In the synthesis of complex therapeutic peptides, the incorporation of D-amino acids is a critical strategy to enhance proteolytic stability and alter pharmacokinetic profiles. However, coupling sterically hindered or side-chain-protected D-amino acids, such as D-Serine, presents unique chemical challenges—primarily racemization (epimerization) and sluggish reaction kinetics. Fmoc-D-Ser(tBu)-ODhbt emerges as a highly specialized, pre-activated building block designed to circumvent these issues. This technical guide explores the physicochemical properties, mechanistic advantages, and practical laboratory deployment of Fmoc-D-Ser(tBu)-ODhbt in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling & Structural Analysis

Fmoc-D-Ser(tBu)-ODhbt is an active ester derivative of Fmoc-protected D-serine. The side-chain hydroxyl group is protected by a tert-butyl (tBu) ether, while the C-terminus is activated as a 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (ODhbt) ester[1].

Table 1: Core Physicochemical Parameters of Fmoc-D-Ser(tBu)-ODhbt

| Parameter | Specification |

| Chemical Name | Fmoc-O-tert-butyl-D-serine 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine ester |

| CAS Number | 201210-27-7[2],[3] |

| Molecular Weight | 528.56 g/mol [3] |

| Molecular Formula | C29H28N4O6[3] |

| Physical State | Highly crystalline solid[4] |

| N-alpha Protection | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Side-Chain Protection | tBu (tert-butyl ether) |

| C-terminal Activation | ODhbt (Active Ester) |

The Mechanistic Advantage of ODhbt Active Esters

The selection of an activation strategy is the most consequential decision in SPPS. While in situ activation using uronium/aminium salts (e.g., HATU, HBTU) or carbodiimides (DIC/HOBt) is standard, pre-activated esters offer distinct advantages for specific residues[5].

A. The Crystallinity Imperative for Serine/Threonine Historically, pentafluorophenyl (OPfp) esters were the gold standard for pre-activated amino acids due to their high reactivity[1]. However, OPfp esters of Serine and Threonine derivatives inherently fail to crystallize, forming viscous oils that are notoriously difficult to purify, weigh, and store[1],[4]. The ODhbt ester resolves this physical limitation. The planar, heterocyclic structure of the benzotriazine moiety promotes strong intermolecular stacking, rendering Fmoc-D-Ser(tBu)-ODhbt highly crystalline and shelf-stable[4].

B. Suppression of Racemization D-amino acids are highly susceptible to base-catalyzed racemization via oxazolone intermediate formation during activation. In situ activation requires the addition of tertiary bases (like DIPEA), which exacerbates this risk. By utilizing the pre-activated ODhbt ester, the coupling can proceed in the absence of excess base, preserving the strict stereochemical integrity of the D-Serine residue[6]. Furthermore, it avoids the generation of toxic pentafluorophenol waste associated with OPfp esters[7].

C. The Self-Indicating Colorimetric System Perhaps the most elegant feature of ODhbt esters is their built-in visual monitoring system. During the acylation reaction, the ODhbt ester reacts with the free N-terminal amine of the resin-bound peptide, releasing HODhbt as a byproduct[8]. In the presence of unreacted basic amines, HODhbt forms a salt characterized by a brilliant yellow color[9],[4]. As the coupling proceeds to completion and the free amines are consumed, the basicity of the microenvironment drops, and the yellow color fades. This provides a real-time, self-validating indicator of coupling efficiency without the need for destructive tests[9],[4].

Figure 1: Comparative advantages of ODhbt activation for Serine derivatives in SPPS.

Experimental Protocol: Coupling Fmoc-D-Ser(tBu)-ODhbt

To leverage the self-indicating properties and high reactivity of Fmoc-D-Ser(tBu)-ODhbt, the following step-by-step methodology is recommended for standard Fmoc-SPPS[5],[10].

Prerequisites:

-

Resin-bound peptide with a free N-terminal amine.

-

Fmoc-D-Ser(tBu)-ODhbt (CAS: 201210-27-7).

-

Peptide synthesis grade N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF for 2 x 10 minutes to remove the N-terminal Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine. (Causality Note: Residual piperidine will prematurely react with the active ester, reducing coupling yield and generating false-positive yellow indicators).

-

Preparation of the Active Ester: Dissolve 3 to 4 equivalents of Fmoc-D-Ser(tBu)-ODhbt in a minimal volume of DMF. Do not add coupling reagents (e.g., DIC, HATU) or tertiary bases (e.g., DIPEA). The ester is already fully activated[10].

-

Coupling and Monitoring: Add the dissolved active ester to the resin.

-

Observation: The solution will immediately turn a bright yellow color upon contact with the free amines on the resin[4].

-

Agitate the reaction mixture at room temperature.

-

-

Endpoint Determination: Monitor the color of the solution. The coupling is considered complete when the bright yellow color completely fades to clear or pale off-white (typically 45–90 minutes depending on sequence steric hindrance)[9].

-

Post-Coupling Wash: Drain the reaction vessel and wash the resin with DMF (5 x 1 min) to remove the released HODhbt and any unreacted excess ester.

Figure 2: The self-indicating colorimetric coupling workflow of ODhbt active esters.

Comparative Data Analysis

To justify the selection of Fmoc-D-Ser(tBu)-ODhbt over alternative reagents, Table 2 summarizes the operational parameters across different activation strategies.

Table 2: Operational Comparison of Serine Activation Strategies[1],[5],[4]

| Feature | ODhbt Ester | OPfp Ester | In Situ (HATU/DIPEA) |

| Physical State (Ser/Thr) | Crystalline Solid | Viscous Oil | N/A (Free acid is solid) |

| Reaction Kinetics | Fast | Fast | Very Fast |

| Racemization Risk | Very Low | Low | Moderate to High |

| Visual Indicator | Yes (Bright Yellow to Clear) | No | No |

| Urea Byproducts | None | None | Yes (Requires extensive washing) |

| Toxicity Profile | Low | High (Releases pentafluorophenol)[7] | Low |

Conclusion

The deployment of Fmoc-D-Ser(tBu)-ODhbt in solid-phase peptide synthesis represents a masterclass in rational chemical design. By pre-activating the sterically demanding D-Serine residue as an ODhbt ester, chemists bypass the physical instability of OPfp esters while simultaneously eliminating the racemization risks associated with in situ uronium activation. Furthermore, the self-validating colorimetric feedback provided by the HODhbt leaving group ensures high-fidelity coupling, making it an indispensable tool for researchers developing complex, D-amino acid-containing therapeutics.

References[8] Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". Source: bachem.com. URL: https://www.bachem.com/[1] Bio-Synthesis Inc. "Solid phase peptide synthesis". Source: biosyn.com. URL: https://www.biosyn.com/[5] ChemPep. "Fmoc Solid Phase Peptide Synthesis". Source: chempep.com. URL: https://www.chempep.com/[7] Google Patents. "US5233044A - Active esters for solid phase peptide synthesis". Source: google.com. URL: https://patents.google.com/patent/US5233044A/en[2] ChemicalBook. "201210-27-7 | CAS DataBase". Source: chemicalbook.com. URL: https://www.chemicalbook.com/[3] Santa Cruz Biotechnology. "Fmoc-O-tert-butyl-D-serine 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine ester". Source: scbt.com. URL: https://www.scbt.com/[9] Google Patents. "US8217169B2 - Coupling agents for peptide synthesis". Source: google.com. URL: https://patents.google.com/patent/US8217169B2/en[10] Centre for Microbial Diseases and Immunity Research, UBC. "Cellulose-bound Peptide Arrays: Preparation and Applications". Source: ubc.ca. URL: https://www.ubc.ca/[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGUYmDYEQnwBlb251LWXr2-lkusUYgAMwlh7yosOkdkaF_VvUYRbGpokyt0oWX0rewywIDciCW4lXJbWk3XAk8EPIs7mxwuU8iDMrUgC42HBzZjSNnr-_F6_iOBO7BHxF_zk3t-w%3D%3D)] Carpino, L. A., et al. "Organophosphorus and Nitro-Substituted Sulfonate Esters of 1-Hydroxy-7-azabenzotriazole...". Source: acs.org. URL: https://pubs.acs.org/doi/10.1021/jo035128%2B[4] Zegers, N. D. "Synthetic peptides for antibody production". Source: eur.nl. URL: https://repub.eur.nl/

Sources

- 1. solid phase peptide synthesis [biosyn.com]

- 2. 201210-27-7 | CAS DataBase [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. repub.eur.nl [repub.eur.nl]

- 5. chempep.com [chempep.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US5233044A - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]

- 8. bachem.com [bachem.com]

- 9. US8217169B2 - Coupling agents for peptide synthesis - Google Patents [patents.google.com]

- 10. cmdr.ubc.ca [cmdr.ubc.ca]

Engineering Precision in Solid-Phase Peptide Synthesis: A Comprehensive Guide to Fmoc-D-Ser(tBu)-ODhbt

Executive Summary

Fmoc-D-Ser(tBu)-ODhbt is a highly specialized, pre-activated amino acid building block utilized in modern Solid-Phase Peptide Synthesis (SPPS). By leveraging the 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (ODhbt) active ester, this reagent bypasses the need for volatile in-situ activation reagents, minimizes racemization, and provides a built-in colorimetric indicator for reaction completion. This whitepaper deconstructs the mechanistic advantages, quantitative metrics, and experimental protocols for integrating Fmoc-D-Ser(tBu)-ODhbt into complex peptide assembly, tailored for drug development professionals and synthetic chemists.

Structural Deconstruction & Mechanistic Causality

To understand the utility of Fmoc-D-Ser(tBu)-ODhbt, one must analyze its four distinct structural components and the causality behind their selection:

-

Fmoc (Fluorenylmethyloxycarbonyl): A base-labile N-alpha protecting group. It allows for orthogonal deprotection using secondary amines (e.g., piperidine) without disturbing acid-labile side-chain protections.

-

D-Ser (D-Serine): The unnatural enantiomer of serine. Incorporating D-amino acids is a primary strategy in drug development to confer resistance against endogenous proteolytic degradation, significantly extending the half-life of peptide therapeutics.

-

tBu (tert-Butyl): An acid-labile protecting group shielding the reactive hydroxyl side-chain of serine, preventing unwanted branching or esterification during peptide elongation. It is cleaved globally at the end of synthesis using Trifluoroacetic Acid (TFA).

-

ODhbt (Active Ester): The critical differentiator. Unlike standard in-situ activation (e.g., using DIC/HOBt or HATU), pre-formed ODhbt esters exhibit rapid acylation kinetics due to neighboring group participation. Furthermore, ODhbt esters are highly crystalline, stable for long-term storage, and critically, suppress the formation of oxazolone intermediates, thereby preventing the racemization of the sensitive D-Serine residue (1).

The Self-Validating Protocol: Colorimetric Monitoring via Dhbt-OH

The most profound advantage of ODhbt active esters is their self-indicating nature, which transforms the coupling step into a self-validating system. This eliminates the need for destructive, time-consuming off-resin tests (like the Ninhydrin/Kaiser test).

The Causality of the Color Change: When Fmoc-D-Ser(tBu)-ODhbt is introduced to the resin, the free resin-bound amines nucleophilically attack the ester carbonyl, forming the peptide bond and liberating Dhbt-OH (3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine). In the presence of unreacted, basic amino groups on the resin, the liberated Dhbt-OH is immediately deprotonated to form the Dhbt-O⁻ anion. This ion-pair exhibits a distinct, bright yellow color (2).

As the acylation reaction progresses, the free amines are continuously consumed to form neutral amide bonds. Consequently, the local basicity drops. Once all free amines are consumed, the Dhbt-O⁻ anion is reprotonated, and the yellow color completely fades to colorless, providing real-time visual validation of reaction completion (3).

Mechanism of ODhbt coupling and the Dhbt-O⁻ colorimetric indication system.

Quantitative Profiling: ODhbt vs. Traditional Activation

The selection of ODhbt over other active esters (like OPfp or OSu) or in-situ reagents is driven by empirical performance data. ODhbt esters generally offer faster coupling rates than OPfp esters and avoid the guanidinylation side-reactions associated with uronium salts like HATU (4).

| Activation Method | Relative Coupling Speed | Racemization Risk | Visual Monitoring Capability | Shelf Stability |

| ODhbt (Pre-activated) | Fast | Very Low | Yes (Yellow to Clear) | High |

| OPfp (Pre-activated) | Moderate | Low | No | High |

| OSu (Pre-activated) | Slow | Low | No | Very High |

| HATU/DIPEA (In-situ) | Very Fast | Moderate | No | N/A (Formed in situ) |

Experimental Workflow: Step-by-Step SPPS using Fmoc-D-Ser(tBu)-ODhbt

The following protocol outlines the optimal integration of Fmoc-D-Ser(tBu)-ODhbt into a standard Fmoc-SPPS cycle. This methodology ensures high fidelity and leverages the intrinsic self-validating properties of the reagent.

Step 1: Fmoc Deprotection

-

Action: Treat the resin-bound peptide with 20% piperidine in DMF for 2 x 10 minutes.

-

Causality: Piperidine acts as a mild base to abstract the acidic proton of the fluorene ring, initiating beta-elimination to expose the terminal amine.

Step 2: Washing

-

Action: Wash the resin thoroughly with DMF (5 x 1 minute).

-

Causality: Complete removal of piperidine is critical; residual piperidine will prematurely cleave the Fmoc group of the incoming amino acid and react with the ODhbt ester.

Step 3: Coupling & Visual Monitoring

-

Action: Dissolve 3 equivalents of Fmoc-D-Ser(tBu)-ODhbt in a minimal volume of DMF. Add the solution directly to the resin.

-

Observation: The resin mixture will immediately turn bright yellow due to the ionization of released Dhbt-OH by the free amines.

-

Causality: The active ester undergoes aminolysis, initiating peptide bond formation.

Step 4: Reaction Validation

-

Action: Agitate the reaction at room temperature. Monitor the color. The reaction is complete when the yellow color completely dissipates (typically 30–60 minutes).

-

Self-Validation: If the yellow color persists beyond 2 hours, it indicates incomplete coupling (often due to steric hindrance or aggregation). A double coupling or the addition of a catalytic amount of DIPEA may be required.

Step 5: Washing and Next Cycle

-

Action: Wash the resin with DMF (5 x 1 minute). The resin is now ready for the next cycle of deprotection.

Step-by-step solid-phase peptide synthesis workflow utilizing ODhbt active esters.

Applications in Therapeutics

The precise incorporation of D-Serine via Fmoc-D-Ser(tBu)-ODhbt is pivotal in synthesizing advanced peptidomimetics. D-Serine is an endogenous co-agonist at the NMDA receptor, and its synthetic incorporation into peptide drugs is actively explored for neuro-therapeutics targeting schizophrenia and cognitive decline. By using the ODhbt ester, manufacturers ensure strict enantiomeric purity, which is a stringent regulatory requirement for FDA/EMA approval of chiral therapeutics.

References

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL

- Source: ACS Publications (The Journal of Organic Chemistry)

- Reflections on a Copenhagen–Minneapolis Axis in Bioorganic Chemistry Source: NIH / PMC URL

- Source: ResearchGate (Proceedings of the National Academy of Sciences)

- e-EROS Encyclopedia of Reagents for Organic Synthesis: Dhbt-OH Source: ResearchGate URL

Sources

Discovery and Development of ODhbt Active Esters: A Technical Guide for Peptide Synthesis

Executive Summary

The synthesis of complex peptides and peptidomimetics demands coupling reagents that can drive amide bond formation to completion while rigorously preserving the stereochemical integrity of the constituent amino acids. While 1-hydroxybenzotriazole (HOBt) has long served as the foundational additive in carbodiimide-mediated coupling, the pursuit of higher reactivity and lower stereomutation led to the discovery of 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (HODhbt) . This whitepaper explores the mechanistic advantages of ODhbt active esters, their evolutionary trajectory into modern standalone reagents like DEPBT, and provides a self-validating experimental framework for their application in solid-phase peptide synthesis (SPPS).

The Chemical Imperative: Overcoming Stereomutation

In standard peptide coupling, carbodiimides (such as DIC or DCC) activate the carboxylic acid of an amino acid to form an highly reactive O-acylisourea intermediate. However, this intermediate is kinetically unstable and highly prone to an intramolecular cyclization that forms an oxazolone. The oxazolone pathway is the primary culprit behind racemization (stereomutation) at the α-carbon.

To circumvent this, benzotriazole additives are introduced to rapidly trap the O-acylisourea before oxazolone formation can occur, converting it into a more stable active ester[1]. The primary role of these additives is to form an intermediate that is sufficiently stable to resist racemization, yet reactive enough to undergo efficient aminolysis[1].

Discovery and Mechanistic Insights of HODhbt

HODhbt (also referred to as DhbtOH) was developed to address the limitations of HOBt in sterically hindered or highly racemization-prone couplings. When HODhbt reacts with the O-acylisourea, it forms an ODhbt active ester .

The Anchimeric Assistance Mechanism

The superior performance of ODhbt active esters is rooted in a neighboring group effect (anchimeric assistance). The carbonyl oxygen at position 4 of the triazine ring acts as a hydrogen-bond acceptor. As the incoming amine nucleophile approaches, this carbonyl group pre-organizes the transition state via hydrogen bonding, significantly lowering the activation energy for aminolysis. This dual-action—high ester stability coupled with transition-state stabilization—makes HODhbt highly effective at suppressing racemization[2].

Limitations and Side Reactions

Despite its exceptional stereochemical control, the widespread adoption of HODhbt was historically bottlenecked by a known ring-opening side reaction. During in situ activation, excess carbodiimide can react with the ODhbt ester to form 3-(2-azidobenzyloxy)-4-oxo-3,4-dihydro-1,2,3-benzotriazine, a byproduct that can prematurely terminate peptide chain growth by reacting with the free amino group[3]. Understanding this causality is critical: it dictates that HODhbt must be used with precise stoichiometric control, or pre-formed as an isolated active ester[3].

Mechanistic pathway of ODhbt active ester formation and subsequent aminolysis.

Evolutionary Development: From HODhbt to DEPBT

To harness the exceptional racemization-suppressing core of HODhbt while eliminating the risk of the azidobenzyloxy byproduct, researchers developed DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). Derived from diethyl phosphorochloridate (DEPC) and HODhbt, DEPBT functions as a standalone phosphonium-style coupling reagent. It directly forms the ODhbt active ester without the need for a carbodiimide mediator, entirely bypassing the ring-opening side reaction while maintaining remarkable resistance to racemization, making it ideal for fragment condensation and glycopeptide synthesis[1],[2].

Comparative Efficacy of Benzotriazole Additives

The following table synthesizes the quantitative and qualitative performance metrics of standard coupling additives, illustrating the specific niche that HODhbt and its derivatives occupy in the synthetic toolkit.

| Reagent | Relative Reactivity | Racemization Suppression | Side Reaction Risk | Primary Application Profile |

| HOBt | Baseline | Moderate | Low | Standard step-wise SPPS sequences. |

| HOAt | High | High | Low | Sterically hindered couplings (e.g., Aib residues). |

| HODhbt | High | Very High | Moderate (Ring-opening) | Syntheses demanding high stereochemical purity. |

| DEPBT | Very High | Outstanding | Very Low | Fragment condensation, macrocyclization, glycopeptides. |

Self-Validating Experimental Protocol: ODhbt-Mediated SPPS

A hallmark of robust scientific methodology is the integration of self-validating feedback loops. HODhbt possesses a unique, intrinsic colorimetric property: the ionized liberated hydroxy component (DhbtO⁻ anion) is bright yellow[4]. When the ODhbt active ester is added to a resin bearing free amines, the solution immediately turns yellow. As the aminolysis proceeds and the free amines are consumed, the yellow color fades to clear. This provides a real-time, visual kinetic readout of the coupling progress[4].

Step-by-Step Methodology

Step 1: Resin Preparation and Swelling

-

Action: Swell the Fmoc-protected amino acid resin (e.g., Wang or Rink Amide) in a 1:1 mixture of DMF/DCM for 30 minutes.

-

Causality: Proper swelling maximizes the accessibility of the polymer matrix, ensuring uniform diffusion of the bulky ODhbt active esters.

Step 2: Fmoc Deprotection

-

Action: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

Causality: Residual piperidine will compete as a nucleophile in the subsequent step, leading to truncated sequences.

Step 3: Pre-activation (Formation of ODhbt Active Ester)

-

Action: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq) and HODhbt (3-5 eq) in minimal DMF. Add N,N'-diisopropylcarbodiimide (DIC) (3-5 eq). Stir for 5 minutes.

-

Causality: Pre-activation ensures that the O-acylisourea is fully converted to the stable ODhbt active ester before introduction to the resin, minimizing the risk of premature oxazolone formation.

Step 4: Coupling and Colorimetric Kinetic Monitoring (Self-Validation)

-

Action: Transfer the pre-activated solution to the resin. Observe the immediate formation of a bright yellow color (indicating the presence of free amines interacting with the liberated DhbtOH indicator)[4].

-

Action: Agitate the reaction at room temperature. Monitor the reaction visually; termination of the coupling phase is indicated when the solution transitions from yellow to colorless.

Step 5: Orthogonal Validation (Kaiser Test)

-

Action: Wash the resin (DMF, DCM). Perform a standard Kaiser (ninhydrin) test on a small resin aliquot.

-

Causality: While the HODhbt color fade is a reliable kinetic indicator, orthogonal validation via the Kaiser test (which detects unreacted primary amines) ensures absolute coupling completion before proceeding to the next cycle.

Step 6: Cleavage

-

Action: Upon sequence completion, cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

Self-validating SPPS workflow utilizing the intrinsic colorimetric properties of HODhbt.

References

-

BenchChem. "A Head-to-Head Comparison of HODHBt and Other Benzotriazoles in Peptide Synthesis."1

-

Uniurb. "Peptide Coupling Reagents, More than a Letter Soup." 3

-

Uni-Kiel. "Recent development of peptide coupling reagents in organic synthesis." 2

-

ResearchGate. "A New Method for the Synthesis of Peptides: Activation of the Carboxy Group with Dicyclohexylcarbodiimide and 3-Hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine."4

Sources

Application Notes and Protocols: A Guide to Solid-Phase Peptide Synthesis Utilizing Fmoc-D-Ser(tBu)-ODhbt

Abstract

This comprehensive technical guide provides an in-depth protocol for the utilization of Fmoc-D-Ser(tBu)-ODhbt in solid-phase peptide synthesis (SPPS). This document is designed for researchers, scientists, and drug development professionals engaged in the synthesis of peptides. We will explore the foundational principles of Fmoc/tBu-based SPPS, the critical role of the tert-butyl (tBu) protecting group for the serine side chain, and the advantages conferred by the pre-activated 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl (ODhbt) ester of Fmoc-D-Serine(tBu). This guide offers a detailed, step-by-step protocol, troubleshooting insights, and a discussion of the underlying chemical principles to ensure the successful incorporation of this versatile building block into complex peptide sequences.

Introduction: The Landscape of Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, has become the cornerstone of modern peptide chemistry.[1][2] The method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[3][4] This approach dramatically simplifies the synthesis process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps, thereby eliminating the need for tedious purification of intermediates.[5]

The most prevalent strategy in contemporary SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection scheme.[1][6] This methodology relies on the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile protecting groups, such as tert-butyl, for the side chains of trifunctional amino acids.[7] The orthogonality of this protection strategy allows for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the side-chain protecting groups, which are only removed at the final cleavage step.[8]

The Sentinel Role of the Tert-Butyl Group for Serine

Serine, with its hydroxyl side chain, presents a potential site for unwanted side reactions during peptide synthesis. The tert-butyl (tBu) ether is an effective and widely used protecting group for the serine hydroxyl group due to its stability under the basic conditions required for Fmoc deprotection (typically 20% piperidine in DMF) and its clean removal under strongly acidic conditions (e.g., trifluoroacetic acid) during the final cleavage of the peptide from the resin.[7][9] This robust protection prevents O-acylation and other side reactions, ensuring the integrity of the final peptide product.

Fmoc-D-Ser(tBu)-ODhbt: A Pre-Activated Approach to Enhanced Coupling

The formation of the peptide bond is the most critical step in SPPS. This reaction involves the activation of the carboxylic acid of the incoming amino acid to facilitate its coupling with the free amine of the resin-bound peptide chain. While in situ activation methods using reagents like HBTU or HATU are common, the use of pre-formed active esters offers several advantages.

Fmoc-D-Ser(tBu)-ODhbt is the 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester of Fmoc-D-Ser(tBu)-OH. ODhbt esters are known to be more reactive than their pentafluorophenyl (OPfp) ester counterparts. The use of this pre-activated amino acid derivative can lead to faster and more efficient coupling reactions, which is particularly beneficial for sterically hindered couplings or for sequences prone to aggregation. Furthermore, employing a pre-formed active ester can minimize side reactions associated with in situ activating agents.

Experimental Section: Protocol for SPPS using Fmoc-D-Ser(tBu)-ODhbt

This protocol outlines a general procedure for the incorporation of Fmoc-D-Ser(tBu)-ODhbt into a growing peptide chain on a solid support. The quantities and reaction times may require optimization based on the specific peptide sequence, the resin used, and the scale of the synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| Fmoc-D-Ser(tBu)-ODhbt | Peptide Synthesis Grade | Bachem or equivalent |

| Pre-loaded Resin (e.g., Wang, Rink Amide) | 100-200 mesh | Standard Supplier |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Anhydrous, low amine content |

| Piperidine | Reagent Grade | |

| Dichloromethane (DCM) | ACS Grade | |

| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | |

| Acetic Anhydride | Reagent Grade | |

| Trifluoroacetic Acid (TFA) | Reagent Grade | |

| Triisopropylsilane (TIS) | Reagent Grade | |

| Diethyl Ether | Anhydrous |

Workflow Overview

Caption: Schematic of the final cleavage and deprotection step.

Conclusion

The use of Fmoc-D-Ser(tBu)-ODhbt offers a reliable and efficient method for the incorporation of D-serine into synthetic peptides. The pre-activated nature of the ODhbt ester can streamline the coupling process, potentially leading to higher yields and purity of the final product. By understanding the principles of SPPS and adhering to a well-defined protocol, researchers can successfully leverage this valuable building block for the synthesis of complex and therapeutically relevant peptides.

References

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Benchchem. (2025, November 18). A Head-to-Head Comparison of HODHBt and Other Benzotriazoles in Peptide Synthesis. Benchchem.

- Fiveable. (2025, August 15). HOBt Definition - Organic Chemistry Key Term. Fiveable.

- Prothero, J. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. LinkedIn.

- Benchchem. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Benchchem.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.

- Benchchem. (n.d.). A Comparative Analysis of Fmoc-Ser-OMe and Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis. Benchchem.

- ChemicalBook. (2026, February 26). 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one. ChemicalBook.

- Bachem. (n.d.). Fmoc-Ser(tBu)-ODhbt. Bachem.

- ResearchGate. (n.d.). Solid-phase peptide synthesis using the Fmoc/tBu strategy.

- Aapptec. (n.d.). Coupling Reagents. Aapptec.

- Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.

- Benchchem. (n.d.).

- Watson International Ltd. (n.d.). HOOBT 3-Hydroxy-1,2,3-ben zotriazin-4(3H)-one CAS NO.28230-32-2. Guidechem.

- Sigma-Aldrich. (n.d.). Fmoc-D-Ser(tBu)-OH Novabiochem 128107-47-1. Sigma-Aldrich.

- MilliporeSigma. (n.d.). 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one solution. MilliporeSigma.

- PubChem. (n.d.). Fmoc-Ser(tBu)-ODhbt.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.

- Suzhou Highfine Biotech. (n.d.). HOOBT 3-Hydroxy-1,2,3-ben zotriazin-4(3H)-one. Suzhou Highfine Biotech Co., Ltd.

- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.

- Peptides International. (n.d.). Fmoc-D-Ser(tBu)-OH [128107-47-1].

- Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.

- Adesis, Inc. (2025, September 30). Solid-Phase vs.

- Piramal Pharma Solutions. (2026, January 23). Solid Phase Peptide Synthesis: Process & Advantages. Piramal Pharma Solutions.

Sources

- 1. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 2. bachem.com [bachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. shop.bachem.com [shop.bachem.com]

- 7. bachem.com [bachem.com]

- 8. chempep.com [chempep.com]

- 9. researchgate.net [researchgate.net]

Application Note: Strategic Incorporation of D-Serine in Therapeutic Peptides via Fmoc-D-Ser(tBu)-ODhbt

Executive Summary

The incorporation of D-amino acids into peptide therapeutics is a fundamental strategy for overcoming the inherent pharmacokinetic limitations of natural peptides. By inverting the stereocenter, D-amino acids create a structural mismatch with endogenous proteases, drastically reducing enzymatic degradation and extending serum half-life. However, synthesizing these modified sequences requires meticulous stereochemical control.

This application note details the use of Fmoc-D-Ser(tBu)-ODhbt [1], a pre-activated 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) ester. Unlike traditional in situ activation methods, ODhbt active esters allow for base-free coupling, effectively eliminating base-catalyzed racemization[2]. Furthermore, the ODhbt leaving group acts as an internal colorimetric indicator, providing a self-validating, real-time readout of coupling efficiency[3].

Mechanistic Rationale & Chemical Advantages

The Causality of Base-Free Coupling

Standard peptide coupling utilizing uronium or aminium salts (e.g., HATU, HBTU) requires the addition of a tertiary amine base, typically N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid for activation. However, this basic environment promotes the formation of an oxazolone intermediate, leading to base-catalyzed racemization (epimerization). When incorporating expensive and functionally critical D-amino acids, preserving chiral integrity is paramount.

Fmoc-D-Ser(tBu)-ODhbt is a pre-formed active ester that reacts directly with the nucleophilic N-terminal amine of the growing peptide chain without the need for exogenous base[2]. This base-free environment suppresses oxazolone formation, ensuring >99% enantiomeric excess in the final peptide product.

Self-Validating Colorimetric Monitoring

The most significant operational advantage of ODhbt esters is their built-in spectrophotometric monitoring capability[4]. During the aminolysis reaction, the leaving group (Dhbt-OH) is released. In the presence of unreacted, basic N-terminal amines on the resin, Dhbt-OH ionizes to form the Dhbt-O⁻ anion, which exhibits an intense yellow color[3]. As the coupling proceeds and the free amines are consumed (acylated), the local basicity drops, causing the anion to protonate back to the colorless Dhbt-OH form.

Mechanistic pathway of ODhbt active ester coupling and real-time colorimetric monitoring.

Comparative Analysis of Coupling Strategies

To justify the selection of Fmoc-D-Ser(tBu)-ODhbt, it is essential to compare it against other standard Solid-Phase Peptide Synthesis (SPPS) activation strategies.

Table 1: Quantitative & Qualitative Comparison of SPPS Coupling Strategies for D-Amino Acids

| Coupling Strategy | Reagents Required | Base Requirement | Racemization Risk | Real-Time Monitoring |

| Pre-activated ODhbt Ester | Fmoc-D-Ser(tBu)-ODhbt | None | Very Low | Yes (Yellow to Colorless) |

| Uronium Salts (In situ) | Fmoc-D-Ser(tBu)-OH + HATU | DIPEA or Collidine | Moderate to High | No (Requires Kaiser Test) |

| Pre-activated OPfp Ester | Fmoc-D-Ser(tBu)-OPfp + HOBt | None | Low | No |

| Carbodiimide (In situ) | Fmoc-D-Ser(tBu)-OH + DIC/HOBt | None | Low | No |

Note: While OPfp esters also offer base-free coupling, they generally require HOBt catalysis to achieve acceptable reaction kinetics and lack the self-indicating properties of ODhbt esters[4].

Experimental Protocols: Self-Validating SPPS Workflow

The following protocol leverages the chemical properties of Fmoc-D-Ser(tBu)-ODhbt to create a self-validating workflow. Every step provides immediate visual feedback, ensuring high-fidelity synthesis.

Protocol: Base-Free Coupling and Colorimetric Monitoring

Materials Required:

-

Fmoc-D-Ser(tBu)-ODhbt (3.0 equivalents relative to resin loading)[1]

-

N,N-Dimethylformamide (DMF), Peptide Synthesis Grade

-

20% Piperidine in DMF (v/v)

-

Peptide-resin with a free N-terminal amine

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 15 minutes.

-

Causality: Proper swelling expands the polymer matrix, maximizing the exposure of reactive sites to the incoming bulky active ester.

-

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.

-

Critical Wash Step: Wash the resin thoroughly with DMF (5 × 1 min).

-

Causality: Complete removal of piperidine is mandatory. Residual secondary amines will rapidly react with the ODhbt active ester, capping the building block and prematurely terminating chain elongation.

-

-

Preparation of Active Ester: Dissolve 3.0 equivalents of Fmoc-D-Ser(tBu)-ODhbt in a minimal volume of DMF (typically 0.1 M concentration). Do not add DIPEA or any other basic catalyst [2].

-

Coupling Initiation (Validation Point 1): Add the dissolved active ester to the resin. Immediately observe the reaction vessel.

-

Self-Validation: The resin bed and solution must turn an intense yellow. This confirms that the previous Fmoc deprotection was successful and free amines are present to ionize the Dhbt-OH leaving group[3]. If the solution remains colorless, the deprotection failed.

-

-

Agitation & Monitoring (Validation Point 2): Agitate the vessel at room temperature. Monitor the color transition.

-

Self-Validation: The coupling is deemed complete when the yellow color completely fades to the original color of the resin (usually off-white or clear). This typically requires 45 to 90 minutes.

-

-

Post-Coupling Wash: Once colorless, drain the reaction mixture and wash the resin with DMF (3 × 1 min) to remove the liberated Dhbt-OH and excess reagents. Proceed to the next synthesis cycle.

Step-by-step workflow for SPPS utilizing the self-indicating properties of ODhbt active esters.

Troubleshooting & Quality Control

Because this protocol is a self-validating system, troubleshooting is directly tied to visual cues:

-

Issue: Resin does not turn yellow upon addition of Fmoc-D-Ser(tBu)-ODhbt.

-

Cause: No free amines are available.

-

Resolution: Abort coupling. Re-apply 20% piperidine in DMF to ensure complete removal of the previous Fmoc group. Verify piperidine reagent integrity.

-

-

Issue: Resin remains persistently yellow after 2 hours of agitation.

-

Cause: Incomplete coupling due to severe steric hindrance or aggregation of the growing peptide chain.

-

Resolution: Drain the reaction vessel. Perform a double-coupling by adding a fresh solution of Fmoc-D-Ser(tBu)-ODhbt. Alternatively, consider adding a chaotropic agent (e.g., 0.1 M LiCl in DMF) or applying microwave assistance (with caution, keeping temperatures <50°C to prevent thermal racemization).

-

References

- Bachem. "Glossary - Bachem.

- Apeptides. "Fmoc-D-Ser(tBu)-ODhbt - 楚肽生物科技.

- ChemPep. "Fmoc Solid Phase Peptide Synthesis - ChemPep.

- European Patent Office. "SOLID-PHASE PEPTIDE SYNTHESIS - EP 0929567 B1.

Sources

Application Note: Strategic Implementation of Fmoc-D-Ser(tBu)-ODhbt in Peptide Drug Discovery

Executive Summary

The development of peptide-based therapeutics often requires overcoming two primary hurdles: rapid in vivo proteolytic degradation and the synthetic challenge of assembling sterically hindered or aggregation-prone sequences. Fmoc-D-Ser(tBu)-ODhbt is a pre-activated, highly reactive amino acid derivative designed to address both challenges simultaneously. By incorporating a D-enantiomer to evade endogenous proteases and utilizing the 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (ODhbt) active ester for rapid, self-indicating acylation, this building block is a critical asset in the synthesis of robust peptide drugs (e.g., GnRH agonists).

This application note provides a mechanistic breakdown of Fmoc-D-Ser(tBu)-ODhbt, comparative quantitative data against other active esters, and a self-validating experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale in Drug Design & Synthesis

Pharmacological Advantage: The D-Ser(tBu) Pharmacophore

Natural L-peptides are highly susceptible to enzymatic cleavage by endogenous proteases, resulting in plasma half-lives that are often too short for therapeutic efficacy. The incorporation of D-Serine introduces a chiral inversion at the α -carbon, creating a stereochemical mismatch with the active sites of human proteases. Furthermore, retaining the bulky tert-butyl (tBu) side-chain protecting group in the final therapeutic molecule (as seen in drugs like Goserelin) introduces significant steric hindrance, further shielding adjacent peptide bonds from hydrolysis while enhancing the molecule's lipophilicity and receptor binding affinity.

Synthetic Advantage: The ODhbt Active Ester

While in situ activation (e.g., using DIC/HOBt or HATU) is common in SPPS, pre-activated esters offer distinct advantages for difficult couplings. The ODhbt ester is highly reactive and facilitates rapid acylation with minimal side-product formation[1].

Crucially, ODhbt esters provide a unique Process Analytical Technology (PAT) advantage. The leaving group, Dhbt-OH, acts as an intrinsic acid-base indicator. When exposed to the free aliphatic amine of the resin-bound peptide, Dhbt-OH is deprotonated to form the highly conjugated, intensely yellow Dhbt-O⁻ anion. As the coupling reaction proceeds and the free amines are consumed via acylation, the equilibrium shifts, and the yellow color dissipates[2]. This provides a real-time, visual or spectrophotometric endpoint for the reaction. Furthermore, unlike N-hydroxysuccinimide (OSu) esters, ODhbt esters are not susceptible to the Lossen rearrangement[3], and they are highly effective at suppressing racemization during chain elongation[4].

Comparative Analysis of Pre-Activated Esters

To justify the selection of ODhbt over other pre-activated species, the following table summarizes the physicochemical and kinetic profiles of common active esters used in SPPS.

| Active Ester Type | Leaving Group | Relative Reactivity | Racemization Suppression | Self-Indicating PAT | Primary Byproduct Risk |

| ODhbt | 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine | Very High | Excellent | Yes (Yellow Anion) | Minimal |

| OPfp | Pentafluorophenol | High | Good | No | Minimal |

| OSu (NHS) | N-hydroxysuccinimide | Moderate | Moderate | No | Lossen Rearrangement[3] |

| OBt | 1-hydroxybenzotriazole | Moderate | Good | No | Tetramethylguanidinium formation (if uronium used) |

Workflow Visualization: Self-Indicating SPPS Cycle

The following diagram illustrates the logical flow and chemical causality of the ODhbt coupling cycle. The intrinsic colorimetric shift acts as a self-validating gatekeeper, ensuring that the synthesis does not proceed to the next cycle until acylation is 100% complete.

Workflow of Fmoc-D-Ser(tBu)-ODhbt coupling with real-time colorimetric validation.

Experimental Protocol: Self-Validating Coupling of Fmoc-D-Ser(tBu)-ODhbt

This protocol details the integration of Fmoc-D-Ser(tBu)-ODhbt into an automated or manual SPPS workflow. The procedure is designed to be self-validating; the success of the coupling step is intrinsically proven by the dissipation of the indicator color, eliminating the immediate need for external cleavage and HPLC verification[2].

Materials Required:

-

Resin-bound peptide with a free N-terminal amine.

-

Fmoc-D-Ser(tBu)-ODhbt (3.0 to 4.0 molar equivalents relative to resin loading).

-

Anhydrous N,N-Dimethylformamide (DMF) (Peptide synthesis grade).

-

20% Piperidine in DMF (v/v).

-

UV-Vis Spectrophotometer equipped with a flow cell (for automated synthesis) or transparent reaction vessel (for manual synthesis).

Step-by-Step Methodology:

Step 1: Resin Swelling and Preparation

-

Suspend the peptide-resin in anhydrous DMF (10 mL per gram of resin).

-

Agitate gently for 30 minutes.

-

Causality: Swelling expands the polystyrene or PEG polymer matrix, maximizing the surface area and exposing reactive N-terminal sites to ensure uniform coupling kinetics.

Step 2: Fmoc Deprotection

-

Treat the resin with 20% Piperidine in DMF for 5 minutes. Drain.

-

Repeat treatment with fresh 20% Piperidine in DMF for 15 minutes.

-

Causality: Piperidine acts as a secondary amine base to abstract the acidic proton of the fluorenyl ring, initiating the β -elimination of the Fmoc protecting group to expose the free α -amine.

Step 3: Critical Wash Phase

-

Wash the resin vigorously with DMF (6 × 1 minute washes, draining completely between each).

-

Causality:This step is critical for the self-validating mechanism. Any residual piperidine left in the matrix will prematurely deprotonate the Dhbt-OH leaving group in the next step. This creates a persistent false-positive yellow color that masks the true coupling endpoint, rendering the PAT mechanism useless.

Step 4: Active Ester Addition and Colorimetric Monitoring

-

Dissolve 3.0 equivalents of Fmoc-D-Ser(tBu)-ODhbt in a minimal volume of anhydrous DMF (approx. 0.2 M concentration).

-

Add the solution to the resin. Do not add exogenous bases like DIPEA unless specifically required by a highly hindered sequence, as excess base will artificially maintain the yellow anion.

-

Observation: The solution will immediately turn an intense yellow.

-

Causality: The free N-terminal amines on the resin act as a base, deprotonating the liberated Dhbt-OH leaving group to form the yellow Dhbt-O⁻ anion ( λmax≈440 nm).

Step 5: Acylation and Endpoint Validation

-

Agitate the reaction mixture at room temperature.

-

Continuously monitor the absorbance at 440 nm (automated) or observe visually (manual).

-

Validation Checkpoint: As the free amines are consumed to form the new amide bond, the basicity of the microenvironment drops. The equilibrium shifts back to the protonated, colorless Dhbt-OH.

-

Once the yellow color completely dissipates (typically 30–90 minutes depending on steric hindrance), the reaction is validated as >99% complete.

-

Causality: The disappearance of the color proves the stoichiometric depletion of the free amine, serving as an internal, self-validating control for coupling efficiency[2].

Step 6: Post-Coupling Wash

-

Drain the reaction vessel and wash the resin with DMF (3 × 1 minute).

-

The resin is now ready for the next cycle of Fmoc deprotection.

References

1.[1] Title: Overview of Custom Peptide Synthesis Source: peptide2.com URL:

2.[3] Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: bachem.com URL:

3.[4] Title: Organophosphorus and Nitro-Substituted Sulfonate Esters of 1-Hydroxy-7-azabenzotriazole as Highly Efficient Fast-Acting Peptide Coupling Reagents Source: acs.org URL:

4.[2] Title: Chemistry of peptide synthesis Source: spbu.ru URL:

Sources

Application Note: Utilizing Fmoc-D-Ser(tBu)-ODhbt for Sterically Hindered Couplings in Solid-Phase Peptide Synthesis

Executive Summary

The synthesis of complex peptides and peptidomimetics often requires coupling amino acids onto sterically hindered nucleophiles, such as N-methylated residues, α-aminoisobutyric acid (Aib), or heavily protected sequence stretches. Standard uronium/aminium-based coupling strategies (e.g., HATU/DIPEA) are highly reactive but carry a significant risk of base-catalyzed epimerization, particularly for sensitive chiral centers like D-Serine[1].

Mechanistic Rationale & Causality

To understand why Fmoc-D-Ser(tBu)-ODhbt is superior for difficult couplings, we must analyze the causality behind the reaction mechanics:

-

Epimerization Control via Base Omission : Traditional coupling agents like TBTU or HATU require a tertiary base (e.g., DIPEA) to generate the active ester in situ. However, excess base can abstract the α-proton of the activated Fmoc-Ser(tBu)-OH, leading to oxazolone formation and subsequent racemization[1]. Because Fmoc-D-Ser(tBu)-ODhbt is a pre-formed active ester, the coupling proceeds efficiently without any added base, locking the D-configuration in place[4].

-

The Self-Indicating DhbtO⁻ Anion : The defining feature of ODhbt active esters is their self-indicating property[3]. During aminolysis, the leaving group—the DhbtO⁻ anion—is released. This anion forms a bright yellow ion pair with the protonated form of any unreacted, resin-bound primary or secondary amines[1]. As the sterically hindered coupling slowly progresses and the free amines are consumed, the local basicity drops, causing the yellow color to fade to colorless. This provides a real-time, self-validating kinetic monitor.

Mechanistic pathway of ODhbt active ester aminolysis and self-indicating color generation.

Comparative Performance Data

When designing a synthetic strategy for a hindered sequence (e.g., modified Peptide Nucleic Acids or N-methylated peptides)[5], selecting the right activation method is a matter of balancing reactivity against side reactions. The table below summarizes the quantitative and qualitative trade-offs.

| Coupling System | Reactivity (Hindered Amines) | Epimerization Risk | Base Requirement | Self-Indicating |

| Pre-formed ODhbt Ester | High | Very Low | None | Yes (Yellow to Colorless) |

| HATU / DIPEA | Very High | Moderate to High | High (Excess DIPEA) | No |

| DIC / HOBt | Moderate | Low | None | No |

| Pre-formed OPfp Ester | Low to Moderate | Very Low | None | No |

Data synthesized from standard SPPS optimization parameters[1],[4].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. The physical color change dictates the workflow, eliminating the guesswork typically associated with sterically hindered couplings.

Materials Required:

-

Resin : Peptide-resin with a free N-terminal amine (primary or secondary).

-

Building Block : Fmoc-D-Ser(tBu)-ODhbt (3 to 4 equivalents relative to resin loading)[2].

-

Solvents : N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection Reagent : 20% Piperidine in DMF.

Step-by-Step Methodology:

-

Fmoc Deprotection : Treat the peptide-resin with 20% piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of piperidine. Causality: Residual piperidine will react with the ODhbt ester, consuming the reagent and generating a false-positive yellow color.

-

Active Ester Solvation : Dissolve 3 to 4 equivalents of Fmoc-D-Ser(tBu)-ODhbt in a minimal volume of dry DMF (approximately 0.1 M concentration). Do not add any base (e.g., DIPEA or NMM).

-

Coupling Initiation : Add the dissolved active ester to the resin. Agitate gently (e.g., via nitrogen bubbling or orbital shaking).

-

Visual Kinetic Monitoring : Within 1–2 minutes, observe the resin beads and solution. A bright yellow color should develop, confirming the release of the DhbtO⁻ anion and the presence of unreacted amines[3].

-

Completion Verification : Continue agitation. For standard couplings, the yellow color fades within 30–60 minutes. For highly sterically hindered amines (e.g., N-methylated sites), this may take 2 to 12 hours. The coupling is internally validated as complete when the solution and resin beads return to a colorless or pale off-white state[1].

-

Orthogonal Validation (Optional but Recommended) : Perform a Kaiser test (for primary amines) or an Acetaldehyde/Chloranil test (for secondary amines) to orthogonally confirm the absence of free amines[1].

-

Washing : Wash the resin with DMF (5 × 1 min) and proceed to the next synthetic cycle.

Self-validating solid-phase peptide synthesis workflow using Fmoc-D-Ser(tBu)-ODhbt.

Expert Insights & Troubleshooting

-

Persistent Yellow Color : If the yellow color persists beyond 12 hours, the coupling has stalled due to extreme steric bulk or peptide aggregation[6]. Intervention: Drain the solution, wash the resin, and perform a double-coupling with fresh Fmoc-D-Ser(tBu)-ODhbt. Alternatively, apply gentle heating (40°C); because no base is present, the risk of D-Ser epimerization at elevated temperatures remains negligible.

-

Solvent Effects : While N-Methyl-2-pyrrolidone (NMP) is sometimes preferred over DMF to disrupt aggregation in hindered sequences, it can slightly mask or alter the intensity of the DhbtO⁻ yellow indicator. DMF is the optimal solvent for clear visual monitoring.

-

Avoiding Catalysts : Do not add HOAt or HOBt to pre-formed ODhbt esters. While these additives are standard for OPfp esters, they compete with the ODhbt leaving group and disrupt the self-indicating colorimetric system[7].

Sources

- 1. chempep.com [chempep.com]

- 2. Fmoc-D-Ser(tBu)-ODhbt - 楚肽生物科技 [apeptides.com]

- 3. repub.eur.nl [repub.eur.nl]

- 4. US5952497A - N.sup.α -Bpoc amino acid pentafluorophenyl (Pfp) esters and 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) esters - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. moodle2.units.it [moodle2.units.it]

Introduction: The Strategic Importance of D-Ser(tBu) in Peptide Synthesis

An Application Guide to the Nα-Fmoc Deprotection of D-Ser(tBu) Residues in Solid-Phase Peptide Synthesis

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for developing novel therapeutics with enhanced properties. D-amino acids, the enantiomeric counterparts to the naturally occurring L-amino acids, are of particular interest. Their inclusion in peptide sequences can impart significant resistance to enzymatic degradation, improve metabolic stability, and introduce specific conformational constraints that can fine-tune biological activity.

Among these, D-Serine, protected with a tert-Butyl (tBu) group on its hydroxyl side-chain (D-Ser(tBu)), is a critical building block. The Fmoc/tBu orthogonal strategy is the dominant methodology in solid-phase peptide synthesis (SPPS).[1] This strategy relies on the base-labile Nα-Fmoc protecting group for temporary chain elongation and acid-labile groups, such as tert-butyl, for "permanent" side-chain protection.[1][2] The tBu group on the D-Serine side-chain is robust against the basic conditions required for Fmoc removal, preventing unwanted O-acylation during coupling steps, yet it is readily cleaved during the final acid-mediated release of the peptide from the resin.[2]

This technical guide serves as an in-depth resource for researchers and drug development professionals, providing a detailed examination of the deprotection conditions for the Nα-Fmoc group from D-Ser(tBu) residues. We will explore the underlying chemical principles, present validated protocols for both standard and challenging syntheses, and address potential side reactions to ensure the highest probability of success in synthesizing complex peptides.

The Chemical Mechanism of Fmoc Deprotection

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a pivotal step in each cycle of SPPS. The process is a base-induced β-elimination reaction, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1][3] Understanding this mechanism is crucial for optimizing conditions and troubleshooting synthetic challenges.

The reaction proceeds in three key stages:

-

Proton Abstraction: The reaction is initiated by a base, most commonly the secondary amine piperidine, which abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[1][3][4]

-

β-Elimination: The resulting carbanion is unstable and rapidly undergoes elimination, leading to the cleavage of the C-O bond. This step liberates the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[3][5]

-

Dibenzofulvene (DBF) Scavenging: The liberated DBF is a reactive species that can undergo Michael addition with the newly deprotected peptide amine, leading to an irreversible side product.[4] To prevent this, the deprotection is performed using a large excess of a nucleophilic amine like piperidine, which efficiently traps the DBF to form a stable DBF-piperidine adduct.[3][6] This adduct is then washed away from the resin-bound peptide.

The steric bulk of the D-Ser(tBu) side chain does not typically impede the standard deprotection process under routine conditions. However, in sequences prone to aggregation, the accessibility of the N-terminal Fmoc group to the base can be hindered, potentially leading to incomplete deprotection.[7]

Caption: The iterative four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The Nα-Fmoc deprotection of D-Ser(tBu) is a straightforward and high-yielding reaction when performed under standard SPPS conditions. The use of 20% piperidine in DMF is a robust and reliable method for the vast majority of peptide sequences. The tert-butyl side-chain protection is exceptionally stable to these conditions, effectively preventing side reactions at the serine hydroxyl group and ensuring the integrity of the final peptide product.

For challenging sequences where aggregation or steric hindrance may impede the reaction, optimized protocols utilizing stronger bases like DBU or alternative solvent systems are available. A thorough understanding of the underlying deprotection mechanism and an awareness of potential side reactions enable the peptide chemist to proactively select the most appropriate conditions, ensuring the successful synthesis of complex and high-purity D-Serine-containing peptides for research and therapeutic development.

References

- Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022). YouTube.

- Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. BenchChem.

- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

- How to prevent racemization of serine during peptide coupling. BenchChem.

- The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. BenchChem.

- [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. PubMed.

- Protocol for the Activation of Fmoc-Ser(tBu)-OH with HATU and HBTU in Solid-Phase Peptide Synthesis. BenchChem.

- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. BenchChem.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC.

- Application Notes and Protocols for the Use of Fmoc-Ser(tBu)-OH in Glycopeptide Synthesis. BenchChem.

- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.

- Fmoc Resin Cleavage and Deprotection. Merck.

- Fmoc Resin Cleavage and Deprotection. Merck.

- Methods for Removing the Fmoc Group. Humana Press.

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Peptide synthesis: Methods, trends, and challenges. UNIC | Research Portal.

- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Semantic Scholar.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab.

- (PDF) Methods for Removing the Fmoc Group. ResearchGate.

- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.

- US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides. Google Patents.

- Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Humana Press.

- Total wash elimination for solid phase peptide synthesis. PMC - NIH.

- Epimerisation in Peptide Synthesis. MDPI.

- Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.

- Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. RSC Publishing.

- Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. PubMed.

- Methods for Removing the Fmoc Group. Springer Nature Experiments.

- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.

- Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Indian Academy of Sciences.